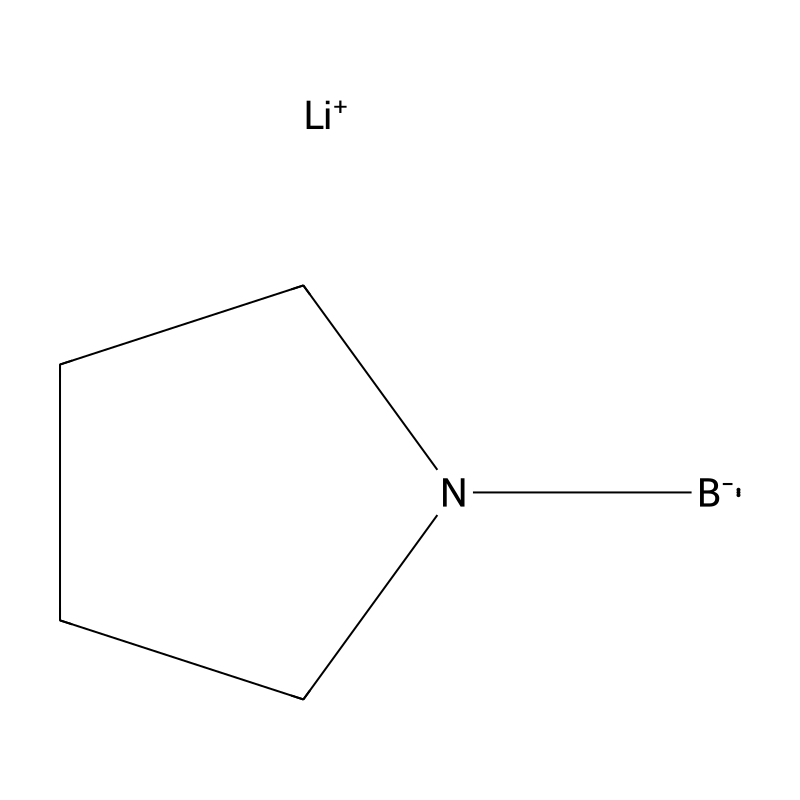Lithium pyrrolidinoborohydride 1M solu

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Synthesis: A Powerful Reducing Agent
LiBH4(pyr) excels as a reducing agent in various organic synthesis reactions. Its advantages include:
- High Reactivity: Compared to traditional reducing agents like lithium aluminum hydride (LiAlH4), LiBH4(pyr) exhibits exceptional reactivity, allowing for milder reaction conditions and improved selectivity. This can be crucial for synthesizing sensitive molecules [].
- Functional Group Tolerance: LiBH4(pyr) demonstrates compatibility with a wider range of functional groups compared to LiAlH4. This makes it suitable for reducing carbonyl compounds (ketones, aldehydes, esters) while leaving other functionalities like epoxides or nitro groups untouched [].
Advantages as a Hydride Source
Beyond reductions, LiBH4(pyr) 1M solution finds applications as a hydride source in other reactions:
- Hydroboration: LiBH4(pyr) can be employed in hydroboration reactions, a valuable tool for introducing boron into organic molecules. This paves the way for further functionalization steps [].
- Deoxygenation: The ability of LiBH4(pyr) to cleave C-O bonds makes it useful for deoxygenation reactions, transforming alcohols, ethers, and epoxides into their corresponding hydrocarbons [].
Potential Applications in Material Science
Research suggests LiBH4(pyr) might hold promise in material science:
Lithium pyrrolidinoborohydride is a lithium salt of pyrrolidinoborohydride, characterized by the molecular formula and a molecular weight of approximately 87.9 g/mol. It is typically supplied as a 1M solution in tetrahydrofuran, a solvent that enhances its stability and reactivity. The compound appears as a white to grayish crystalline powder and is highly reactive, particularly with water, producing flammable hydrogen gas upon contact .
Lithium pyrrolidinoborohydride can be synthesized through the reaction of borane with pyrrolidine followed by deprotonation using a strong base like n-butyllithium. This method yields lithium aminoborohydrides effectively and allows for the production of various derivatives depending on the amine used . The synthesis typically occurs under controlled conditions to ensure safety and efficiency.
The primary application of lithium pyrrolidinoborohydride lies in organic synthesis as a powerful reducing agent. It is utilized in:
- Pharmaceuticals: Reducing functional groups in drug development.
- Polymer Chemistry: Modifying polymers to achieve desired properties.
- Organic Synthesis: Facilitating complex reaction pathways in laboratory settings.
Its unique selectivity makes it particularly valuable for synthesizing alcohols from esters and other carbonyl compounds without affecting carboxylic acids .
Interaction studies involving lithium pyrrolidinoborohydride focus on its reactivity with various organic substrates. These studies assess how different functional groups respond to reduction under varying conditions (e.g., temperature, solvent) to optimize reaction outcomes. Additionally, safety studies highlight the risks associated with handling this compound due to its flammability and reactivity with moisture .
Lithium pyrrolidinoborohydride shares similarities with several other aminoborohydrides and boron-based reducing agents. Here are some comparable compounds:
| Compound | Unique Features |
|---|---|
| Lithium aluminum hydride | More potent reducing agent; broader substrate scope but less selective. |
| Sodium borohydride | Less reactive than lithium pyrrolidinoborohydride; safer but requires larger quantities for similar reductions. |
| Lithium triethylborohydride | Offers selectivity in certain reactions but less effective than lithium pyrrolidinoborohydride for others. |
| Lithium diisopropylaminoborohydride | Provides different selectivity patterns compared to lithium pyrrolidinoborohydride. |
Lithium pyrrolidinoborohydride's uniqueness lies in its ability to selectively reduce certain functional groups while leaving others intact, making it an invaluable tool in synthetic organic chemistry .







